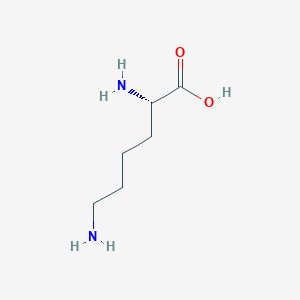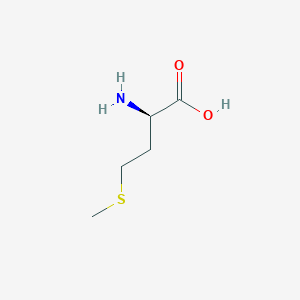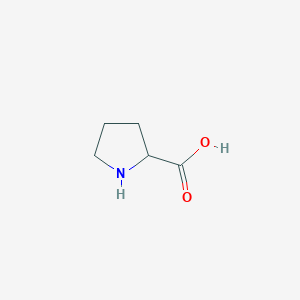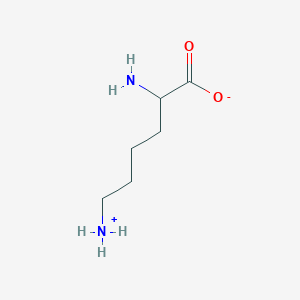
D-Asparagine
Descripción general
Descripción
La D-Asparagina es un aminoácido no esencial que juega un papel crucial en el control metabólico de las funciones celulares, particularmente en el tejido nervioso y cerebral. Se biosintetiza a partir del ácido aspártico y el amoníaco por la enzima asparagina sintetasa . Este compuesto es parte de la familia de la asparagina y participa en varios procesos bioquímicos.
Mecanismo De Acción
La D-Asparagina ejerce sus efectos a través de su papel en el metabolismo del amoníaco tóxico. La enzima asparagina sintetasa une el amoníaco al ácido aspártico en una reacción de amidación, formando D-asparagina. Este compuesto también se utiliza como componente estructural en muchas proteínas .
Compuestos similares:
L-Asparagina: Similar en estructura pero difiere en su estereoquímica. La L-Asparagina se encuentra con mayor frecuencia en la naturaleza y se utiliza en varios procesos biológicos.
Ácido aspártico: Un precursor de la asparagina, involucrado en la síntesis de proteínas y otras biomoléculas importantes.
Glutamina: Otro aminoácido que comparte vías metabólicas similares con la asparagina
Unicidad de la D-Asparagina: La D-Asparagina es única debido a su papel específico en el control metabólico de las funciones celulares en el tejido nervioso y cerebral. Su capacidad para someterse a varias reacciones químicas, como la desamidación y la racemización, también la diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
D-Asparagine participates in biochemical reactions catalyzed by the enzyme asparagine synthetase . The enzyme facilitates the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and this compound .
Cellular Effects
The concentration of this compound in plasma has been found to have robust, positive linear associations with serum creatinine and cystatin C . This suggests that this compound may play a role in kidney function and could potentially serve as a biomarker for renal function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with asparagine synthetase. This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to aspartate, resulting in the formation of glutamate and this compound .
Temporal Effects in Laboratory Settings
Its role in biochemical reactions and potential as a biomarker for renal function suggest that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by asparagine synthetase . This enzyme, along with ATP, glutamine, and aspartate, plays a key role in the synthesis of this compound .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de D-asparagina se puede lograr a través de una reacción de dos pasos. El primer paso implica la apertura del anillo de D,L-5-sustituidas hidantoínas a D-N-carbamil aminoácidos por D-hidantoína hidrolasa. El segundo paso implica la hidrólisis de estos intermediarios para producir D-asparagina .
Métodos de producción industrial: La producción industrial de D-asparagina a menudo emplea la biocatálisis utilizando asparagina sintetasa. Este método es preferido debido a su simplicidad, bajos requisitos de equipo, alta eficiencia de producción, bajo consumo de energía y contaminación mínima .
Análisis De Reacciones Químicas
Tipos de reacciones: La D-Asparagina experimenta varias reacciones químicas, incluida la desamidación, la isomerización y la racemización. Estas reacciones pueden alterar la estructura y la función de las proteínas .
Reactivos y condiciones comunes:
Desamidación: Esta reacción implica la hidrólisis del enlace amida de la cadena lateral en la asparagina para formar un ácido carboxílico libre. Típicamente ocurre a temperatura y pH fisiológicos.
Isomerización: La cadena principal del péptido se transfiere desde el alfa-carboxilo de la asparagina al beta- o gamma-carboxilo de la cadena lateral.
Racemización: Esta reacción implica la conversión de L-asparagina a D-asparagina y viceversa.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen aspartilo succinimida, L- y D-normal aspartilo y péptidos isoaspartilo .
Aplicaciones Científicas De Investigación
La D-Asparagina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos.
Biología: La D-Asparagina participa en el control metabólico de las funciones celulares y se utiliza en estudios relacionados con la señalización celular y la neurotransmisión.
Medicina: Se utiliza en la producción de productos farmacéuticos y como agente terapéutico en el tratamiento de ciertas enfermedades.
Industria: La D-Asparagina se utiliza en la industria alimentaria para reducir la formación de acrilamida durante el proceso de cocción
Comparación Con Compuestos Similares
L-Asparagine: Similar in structure but differs in its stereochemistry. L-Asparagine is more commonly found in nature and is used in various biological processes.
Aspartic Acid: A precursor to asparagine, involved in the synthesis of proteins and other important biomolecules.
Glutamine: Another amino acid that shares similar metabolic pathways with asparagine
Uniqueness of D-Asparagine: this compound is unique due to its specific role in the metabolic control of cell functions in nerve and brain tissue. Its ability to undergo various chemical reactions, such as deamidation and racemization, also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872479 | |
| Record name | D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2058-58-4 | |
| Record name | D-Asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Asparagine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARAGINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QV1010K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















